molecular formula C13H11ClN2O3 B8299467 2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid

2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid

Cat. No.: B8299467
M. Wt: 278.69 g/mol
InChI Key: SECOIPRQPZCVBL-UHFFFAOYSA-N
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Description

2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-acetamido-6-chloro-3-indoleacrylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core . The subsequent steps involve chlorination and acetamidation to introduce the chloro and acetamido groups, respectively.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by chlorination and acetamidation under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-acetamido-6-chloro-3-indoleacrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for the aryl hydrocarbon receptor (AhR), modulating gene expression and cellular responses . The compound’s effects on cellular pathways can lead to various biological outcomes, such as anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with growth-regulating properties.

    Indole-3-butyric acid: Another plant hormone used to promote root growth.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

Uniqueness: Its chloro and acetamido groups differentiate it from other indole derivatives, providing unique reactivity and interaction profiles .

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C13H11ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-6,15H,1H3,(H,16,17)(H,18,19)

InChI Key

SECOIPRQPZCVBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2-1. three-necked flask, equipped with thermometer mechanical stirrer and reflux condenser was charged with 90.4 g (0.31 moles) of alpha-acetamido-6-chloro-3-indoleacrylic acid methylester, 200 ml (0.40 moles) of 2 N aqueous sodium hydroxide and 400 ml of methylalcohol. The mixture was stirred and heated at an internal temperature of 55°-58° for 90 minutes. 800 ml of distilled water was added and the brown slightly turbid solution filtered through a Buchner funnel. The clear filtrate was acidified with 90 ml (0.54 moles) of 6 N aqueous hydrochloric acid. The precipitate was collected on a Buchner funnel and washed with distilled water. The wet cake was transferred into flask and suspended in 180 ml of dimethylformamide and 600 ml of methyl alcohol. The mixture was heated on a steam bath to reflux until a brown, slightly turbid solution was formed. 6 g of charcoal was added and reflux was continued for 10 minutes. The hot mixture was quickly filtered through a bed of Celite. The deep yellow, clear filtrate was transferred into a 2-1. flask, equipped with reflux-condenser and dropping funnel and brought again to reflux under an atmosphere of nitrogen. 240 ml of distilled water was added over a 5 minute period while reflux was maintained. The miture was allowed to stand overnight under an atmosphere of nitrogen at room temperature. The product was collected by suction filtration, washed with methyl alcohol-water 1:1 and dried at 85°/0.5 mmHg, to constant weight to give 78.6 g (86%) of product, as yellow crystals, m.p. 255°.
Name
alpha-acetamido-6-chloro-3-indoleacrylic acid methylester
Quantity
90.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
86%

Synthesis routes and methods II

Procedure details

A 2-l. three-necked flask, equipped with thermometer mechanical stirrer and reflux condenser was charged with 90.4 g (0.31 moles) of alpha-acetamido-6-chloro-3-indoleacrylic acid methylester, 200 ml (0.40 moles) of 2N aqueous sodium hydroxide and 400 ml of methylalcohol. The mixture was stirred and heated at an internal temperature of 55°-58° for 90 minutes. 800 ml of distilled water was added and the brown slightly turbid solution filtered through a Buchner funnel. The clear filtrate was acidified with 90 ml (0.54 moles) of 6N aqueous hydrochloric acid. The precipitate was collected on a Buchner funnel and washed with distilled water. The wet cake was transferred into flask and suspended in 180 ml of dimethylformamide and 600 ml of methyl alcohol. The mixture was heated on a steam bath to reflux until a brown, slightly turbid solution was formed. 6 g of charcoal was added and reflux was continued for 10 minutes. The hot mixture was quickly filtered through a bed of Celite. The deep yellow, clear filtrate was transferred into a 2-l. flask, equipped with reflux-condenser and dropping funnel and brought again to reflux under an atmosphere of nitrogen. 240 ml of distilled water was added over a 5 minute period while reflux was maintained. The mixture was allowed to stand overnight under an atmosphere of nitrogen at room temperature. The product was collected by suction filtration, washed with methylalcohol-water 1:1 and dried at 85°/0.5 mmHg, to constant weight to give 78.6 g (86%) of product, as yellow crystals, m.p. 255°.
[Compound]
Name
2-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
alpha-acetamido-6-chloro-3-indoleacrylic acid methylester
Quantity
90.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Yield
86%

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